2-(5-((2-Phenylhydrazono)methyl)furan-2-yl)benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H14N2O3 |
|---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2-[5-[(E)-(phenylhydrazinylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C18H14N2O3/c21-18(22)16-9-5-4-8-15(16)17-11-10-14(23-17)12-19-20-13-6-2-1-3-7-13/h1-12,20H,(H,21,22)/b19-12+ |
InChI Key |
HSUNCMNUSIKYEY-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C2=CC=C(O2)C3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=CC=C(O2)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((2-Phenylhydrazono)methyl)furan-2-yl)benzoic acid typically involves the condensation of 2-furancarboxaldehyde with phenylhydrazine to form the hydrazone intermediate. This intermediate is then subjected to a reaction with 2-formylbenzoic acid under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-((2-Phenylhydrazono)methyl)furan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The phenylhydrazone group can be reduced to form the corresponding amine.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds similar to 2-(5-((2-Phenylhydrazono)methyl)furan-2-yl)benzoic acid exhibit significant antimicrobial activity. For instance, derivatives containing furan rings have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger . The Minimum Inhibitory Concentration (MIC) values for these compounds suggest their potential as alternative antimicrobial agents.
Anticancer Potential
The anticancer properties of this compound are also noteworthy. Research indicates that benzo[b]furan derivatives possess cytotoxic effects against various cancer cell lines, including colorectal carcinoma. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation . Compounds with similar structures have demonstrated IC50 values lower than standard chemotherapeutics, indicating a promising avenue for drug development.
Case Studies
- Antimicrobial Activity Study : A study evaluating the antimicrobial efficacy of several furan-based compounds found that those containing the phenylhydrazono moiety exhibited enhanced activity against Escherichia coli and Bacillus cereus, with MIC values significantly lower than those of conventional antibiotics .
- Anticancer Activity Evaluation : In vitro testing of derivatives revealed that certain compounds showed greater selectivity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index. For example, compounds derived from benzo[b]furan structures demonstrated potent activity against HCT116 cell lines with IC50 values significantly lower than traditional agents like 5-Fluorouracil .
Mechanism of Action
The mechanism of action of 2-(5-((2-Phenylhydrazono)methyl)furan-2-yl)benzoic acid is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its phenylhydrazone and furan moieties. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects.
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural homology with several analogs, differing primarily in substituents on the hydrazone group, the position of the benzoic acid moiety, and additional functional groups (Table 1).
Key structural analogs include:
(E)-4-(5-((2-((4-Chlorophenyl)carbamothioyl)hydrazono)methyl)furan-2-yl)benzoic acid (F8-A6): Features a 4-chlorophenylthiourea substitution on the hydrazone and a benzoic acid group at the 4-position .
4-(5-((3-Benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid (Leukadherin-1): Incorporates a thiazolidinone ring fused to the hydrazone, enhancing its role as a CD11b/CD18 integrin agonist .
2-Hydroxy-5-(5-((2-oxocyclopentylidene)methyl)furan-2-yl)benzoic acid (SBI-3191): Substitutes the phenylhydrazone with a cyclopentanone-derived group and adds a hydroxyl group to the benzoic acid .
Table 1. Structural Comparison of Selected Analogs
Physicochemical Properties
The benzoic acid group and hydrazone moiety influence solubility, acidity, and stability:
- pKa: The carboxylic acid group (pKa ~2.5–3.0) and phenolic protons (if present) dominate acidity .
- Solubility : Hydrophilicity is enhanced by the benzoic acid but reduced by the aromatic hydrazone. For example, SBI-3191 exhibited low solubility in aqueous media, requiring HPLC purification .
- Thermal Stability : Hydrazones are generally stable but may degrade under acidic or oxidative conditions .
Table 3. Selected Physicochemical Data
| Compound | Molecular Weight | LogP* | Solubility | Melting Point |
|---|---|---|---|---|
| Target Compound | 335.34 | 3.1† | Low (DMSO) | Not reported |
| F8-A6 | 398.04 | 4.2 | Moderate (DMF) | >250°C |
| Leukadherin-1 | 421.49 | 4.8 | Low (THF) | 192–193°C |
*Calculated using XLogP3 . †Estimated via analogy to similar hydrazones.
Biological Activity
2-(5-((2-Phenylhydrazono)methyl)furan-2-yl)benzoic acid is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential applications in pharmacology, particularly focusing on its antimalarial and anticancer activities.
Synthesis
The synthesis of this compound typically involves the condensation of furan derivatives with hydrazones. The reaction pathway often includes the formation of intermediates that can be characterized using techniques such as NMR and HPLC to ensure purity and structural integrity.
Reaction Pathway
A typical synthesis pathway includes:
- Formation of the hydrazone : The initial step involves the reaction of 2-phenylhydrazine with a suitable aldehyde or ketone to form the hydrazone intermediate.
- Cyclization : The hydrazone undergoes cyclization with a furan derivative, which is facilitated by heating or using catalysts.
- Purification : The final product is purified through recrystallization or chromatography techniques.
Antimalarial Activity
Research has indicated that compounds similar to this compound exhibit significant antimalarial properties. For instance, studies on related hydrazone derivatives have shown that they can chelate iron, which is crucial for malaria parasite survival.
- Mechanism of Action : Some hydrazones have been found to inhibit heme polymerization in Plasmodium species, disrupting the parasite's ability to detoxify heme released during hemoglobin digestion .
- In Vivo Studies : In murine models, certain hydrazone derivatives demonstrated a marked reduction in parasitemia and improved survival rates in infected subjects .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Similar derivatives have shown promise against various cancer cell lines.
- Cytotoxicity Studies : In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of mitochondrial function .
- Structure-Activity Relationship (SAR) : Studies suggest that modifications in the hydrazone structure can enhance cytotoxicity against specific cancer types, indicating a need for further exploration of its analogs .
Data Tables
| Biological Activity | Mechanism | Model | Outcome |
|---|---|---|---|
| Antimalarial | Iron chelation, inhibition of heme polymerization | Murine model | Reduced parasitemia, increased survival |
| Anticancer | Induction of apoptosis through oxidative stress | Various cancer cell lines | Significant cytotoxicity observed |
Case Studies
- Antimalarial Efficacy : A study involving a series of hydrazones revealed that certain compounds showed high efficacy against chloroquine-resistant strains of Plasmodium falciparum, underscoring the therapeutic potential of this class .
- Cancer Cell Line Testing : In vitro testing against human pancreatic cancer cells showed that hydrazone derivatives could induce significant cell death at low micromolar concentrations, suggesting their potential as lead compounds for further development .
Q & A
What are the recommended synthetic routes and reaction conditions for preparing 2-(5-((2-Phenylhydrazono)methyl)furan-2-yl)benzoic acid?
Level: Basic
Answer:
The synthesis typically involves condensation reactions between furan derivatives and phenylhydrazine precursors. A common approach includes:
- Step 1: Formation of the furan-2-ylmethylidene intermediate via aldehyde functionalization, as seen in analogous compounds (e.g., microwave-assisted reactions under dry media conditions ).
- Step 2: Coupling with phenylhydrazine under acidic or basic catalysis. For example, sodium hydroxide or potassium carbonate can facilitate nucleophilic addition .
- Purification: Column chromatography with gradients such as dichloromethane:methanol (30:1) is effective for isolating the product . Yield optimization may require temperature-controlled reflux and TLC monitoring .
How should researchers address discrepancies in NMR data during structural characterization?
Level: Advanced
Answer:
Discrepancies between experimental NMR spectra and theoretical predictions can arise from dynamic effects (e.g., tautomerism) or impurities. Methodological strategies include:
- Comparative Analysis: Cross-reference with structurally analogous compounds, such as 4-(5-((3-(4-cyano-3-fluorophenyl)ureido)methyl)furan-2-yl)benzoic acid, which exhibits distinct proton environments (e.g., δ 10.97 ppm for NH protons in DMSO-d₆) .
- Solvent Effects: Test in deuterated solvents with varying polarities to identify solvent-induced shifts.
- DFT Calculations: Use density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) to simulate NMR spectra and validate assignments .
What computational methods are suitable for studying the electronic properties of this compound?
Level: Advanced
Answer:
Density-functional theory (DFT) with exact-exchange hybrid functionals (e.g., B3LYP) is recommended for analyzing electronic properties. Key applications include:
- HOMO-LUMO Analysis: To predict reactivity and charge transfer behavior.
- Thermochemical Accuracy: Becke’s 1993 work demonstrated that incorporating exact exchange improves atomization energy predictions (average deviation: 2.4 kcal/mol), making it critical for studying stability and reaction pathways .
- Solvent Modeling: Use implicit solvation models (e.g., PCM) to simulate aqueous or organic environments.
How can researchers optimize reaction yields for derivatives of this compound?
Level: Advanced
Answer:
Yield optimization requires systematic parameter screening:
- Catalyst Screening: Test bases (e.g., K₂CO₃ vs. Et₃N) to enhance coupling efficiency .
- Microwave Assistance: Reduce reaction times and improve regioselectivity, as demonstrated in benzothiazole synthesis (95% yield in 30 minutes) .
- Byproduct Analysis: Use HPLC or GC-MS to identify side products and adjust stoichiometry .
What are the best practices for ensuring compound stability during storage?
Level: Basic
Answer:
- Storage Conditions: Store in airtight containers at 2–8°C to prevent hydrolysis or oxidation .
- Light Sensitivity: Protect from UV exposure by using amber glassware.
- Periodic Purity Checks: Monitor via HPLC or TLC to detect degradation, especially if the compound contains labile groups like hydrazones .
How can biological activity assays be designed for this compound?
Level: Advanced
Answer:
- Target Selection: Prioritize enzymes with structural similarities to known targets (e.g., Sirtuin 2 inhibitors, as seen in furan-based analogs ).
- Dose-Response Studies: Use IC₅₀ determination with enzyme activity assays (e.g., fluorometric or colorimetric substrates).
- Cytotoxicity Screening: Pair biological activity data with cell viability assays (e.g., MTT) to assess therapeutic windows .
What analytical techniques are critical for confirming purity and structure?
Level: Basic
Answer:
- Chromatography: HPLC with UV detection (e.g., 97.2% purity achieved in related compounds ).
- Spectroscopy: ¹H/¹³C NMR for functional group identification and MS for molecular weight confirmation.
- Elemental Analysis: Validate empirical formula accuracy, especially for novel derivatives .
How can researchers resolve contradictions in crystallographic vs. computational structural data?
Level: Advanced
Answer:
- X-ray Diffraction: Obtain single-crystal data to resolve ambiguities (e.g., bond lengths in benzofuran analogs ).
- Conformational Sampling: Perform molecular dynamics simulations to account for flexible regions.
- Error Analysis: Cross-validate DFT functional choices (e.g., B3LYP vs. M06-2X) to align computational models with experimental data .
What safety protocols are essential when handling this compound?
Level: Basic
Answer:
- PPE: Use gloves, goggles, and lab coats to avoid skin/eye contact (H313/H333 hazards) .
- Ventilation: Work in fume hoods to prevent inhalation of fine particulates.
- Emergency Measures: Immediate eye washing (15 minutes) and medical consultation if exposed .
How does the compound’s reactivity compare to its structural analogs in cross-coupling reactions?
Level: Advanced
Answer:
- Substituent Effects: Electron-withdrawing groups (e.g., -COOH) may reduce furan ring reactivity compared to methyl or methoxy analogs .
- Catalytic Systems: Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings, leveraging the benzoic acid moiety as a directing group .
- Kinetic Studies: Use stopped-flow spectroscopy to compare reaction rates with trifluoromethyl or nitro-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
